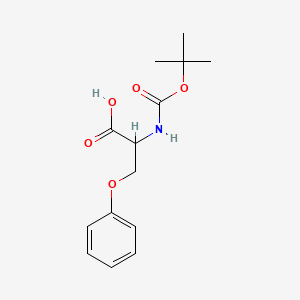

2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-DL-Ser(Ph)-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

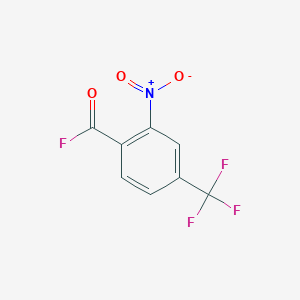

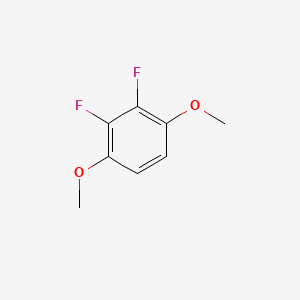

2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-DL-Ser(Ph)-OH) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 357.44 g/mol and a melting point of 56-58°C. Boc-DL-Ser(Ph)-OH is a derivative of L-serine, an essential amino acid found in the human body. It is a commonly used reagent in organic synthesis and has a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Amino Acid Protection

The N-tert-butoxycarbonyl (Boc) group is paramount in the field of peptide synthesis, as it serves as a protective group for amino acids, preventing unwanted reactions and racemization during synthesis. The Boc moiety is particularly significant for its stability under catalytic hydrogenation and resistance to nucleophilic and basic attacks, making it an ideal protecting group in the synthesis of multifunctional targets (Heydari et al., 2007). Additionally, Boc-protected amino acids, including Boc-Ser-OH, can be efficiently transformed into their free amine counterparts, which are useful in Merrifield's solid-phase peptide synthesis (Keller et al., 2003).

Synthesis of Neoglycopeptides

Boc-DL-Ser(Ph)-OH and related compounds have been utilized in the synthesis of neoglycopeptides. These peptides serve as mimics of natural glycopeptides, offering significant potential in studying protein-carbohydrate interactions crucial in various biological processes. The chemoselective reaction of reducing sugars with peptides containing N-alkylaminooxy side chains, such as those derived from Boc-Ser-OH, allows for the creation of glycoconjugates structurally akin to natural counterparts (Carrasco et al., 2006).

Green Chemistry Approaches

Boc-DL-Ser(Ph)-OH is also relevant in more environmentally friendly approaches in chemistry. For instance, catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water has been reported, emphasizing the importance of Boc derivatives in achieving high selectivity and purity in chemical reactions without the need for harsh conditions or toxic catalysts (Chankeshwara & Chakraborti, 2006).

Synthesis of Modified Peptides and Heterocyclic Derivatives

The Boc group is instrumental in synthesizing modified peptides and biologically active heterocyclic derivatives. Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, for example, are synthesized using Boc derivatives as intermediates, demonstrating the versatility of Boc-DL-Ser(Ph)-OH in creating a diverse range of biologically relevant molecules (Baburaj & Thambidurai, 2012).

Mecanismo De Acción

Target of Action

The primary target of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the division cycle.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially influencing various cellular processes . .

Result of Action

It is known that the compound can influence the activity of its target enzyme, potentially affecting various cellular processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can also influence the compound’s action .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIBFIPECEVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)